molecular formula C42H41O23+ B1250584 Monardaein CAS No. 739319-00-7

Monardaein

Cat. No. B1250584
CAS RN: 739319-00-7
M. Wt: 913.8 g/mol
InChI Key: HOQNHEQPPFYHLF-QBMVVDGVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Monardaein is an anthocyanin cation that is pelargonidin in which the hydroxy group at position 3 is substituted by a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl group and the hydroxy group at position 5 is substituted by a 4,6-bis-O-(carboxyacetyl)-beta-D-glucopyranosyl group. It has a role as a plant metabolite. It derives from a pelargonidin.

Scientific Research Applications

Antifungal and Disease Control Properties

Research indicates that plants from the genus Monarda, which produce essential oils containing Monardaein, show promising antifungal properties. For instance, Monarda herbages have been effective in controlling Rhizoctonia damping-off disease in tomatoes without causing phytotoxicity, suggesting potential applications in agricultural disease management (Gwinn et al., 2010).

Influence on Anthocyanin Copigmentation

Monardaein, being an acylated pelargonidin, has been found to exhibit significant copigmentation effects with certain colorless phenolic compounds, such as chlorogenic acid, caffeic acid, and rutin. This interaction is crucial in the field of natural food colorants and could be beneficial for the development of stable color formulations in food processing (Davies & Mazza, 1993).

Phylogenetic Studies

Monardaein's presence in the Monarda genus has contributed to phylogenetic research. Studies using sequences from the internal transcribed spacer regions of nuclear ribosomal DNA have helped in understanding the phylogenetic relationships among different species of Monarda (Prather et al., 2009).

Essential Oil Composition and Uses

The essential oils from Monarda species, containing Monardaein, have been analyzed for their chemical composition, leading to applications in traditional medicines for treating wounds, skin infections, colds, and fevers. These essential oils are being studied for their potential in pharmaceutical, food, and perfumery-cosmetic industries due to their biological activities (Lawson et al., 2021).

Antimicrobial and Antiproliferative Activities

The essential oil of Monarda, rich in Monardaein, has been evaluated for its antimicrobial, antiproliferative, and antioxidant activities. This includes broad-spectrum antimicrobial properties against various bacterial and fungal strains and potential cancer cell growth inhibition (Wani & Yadav, 2021).

Impact on Essential Oil Yield and Quality

Different drying methods impact the qualitative and quantitative aspects of Monarda citriodora essential oil, which contains Monardaein. This is significant for optimizing extraction methods for high-quality essential oil yield, relevant in various industrial applications (Gocher et al., 2022).

properties

CAS RN

739319-00-7

Product Name

Monardaein

Molecular Formula

C42H41O23+

Molecular Weight

913.8 g/mol

IUPAC Name

3-[[(2R,3S,4R,5R,6S)-3-(2-carboxyacetyl)oxy-4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxychromenylium-5-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C42H40O23/c43-20-6-1-18(2-7-20)3-10-31(50)58-16-27-34(53)35(54)37(56)41(63-27)62-26-13-23-24(60-39(26)19-4-8-21(44)9-5-19)11-22(45)12-25(23)61-42-38(57)36(55)40(65-33(52)15-30(48)49)28(64-42)17-59-32(51)14-29(46)47/h1-13,27-28,34-38,40-42,53-57H,14-17H2,(H4-,43,44,45,46,47,48,49,50)/p+1/t27-,28-,34-,35+,36-,37-,38-,40-,41-,42-/m1/s1

InChI Key

HOQNHEQPPFYHLF-QBMVVDGVSA-O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O

SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O

Other CAS RN

73545-87-6

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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